molecular formula C7H8N2O4S B3022546 Methyl 2-sulfamoylisonicotinate CAS No. 75903-51-4

Methyl 2-sulfamoylisonicotinate

Cat. No.: B3022546
CAS No.: 75903-51-4
M. Wt: 216.22 g/mol
InChI Key: YTHOVWCRGMPADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-sulfamoylisonicotinate: is a chemical compound with the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.214 g/mol . . This compound is characterized by its unique structure, which includes a sulfamoyl group attached to an isonicotinic acid methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-sulfamoylisonicotinate typically involves the reaction of 2-sulfamoylisonicotinic acid with methanol in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically obtained in high purity through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-sulfamoylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-sulfamoylisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-sulfamoylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cell signaling pathways , leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: Methyl 2-sulfamoylisonicotinate is unique due to its sulfamoyl group , which imparts distinct chemical and biological properties. Unlike Methyl nicotinate and Methyl salicylate, which are primarily used for their vasodilatory and analgesic effects, this compound is explored for its enzyme inhibitory and antimicrobial activities .

Properties

IUPAC Name

methyl 2-sulfamoylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHOVWCRGMPADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75903-51-4
Record name methyl 2-sulfamoylpyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-sulfamoylisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-sulfamoylisonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-sulfamoylisonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-sulfamoylisonicotinate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-sulfamoylisonicotinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-sulfamoylisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.